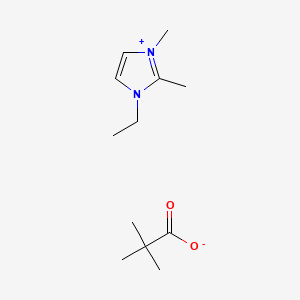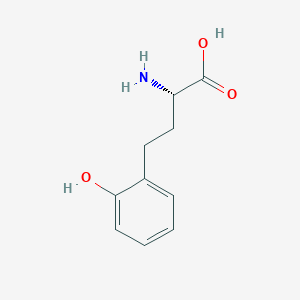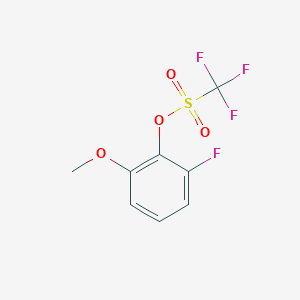
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring substituted with a fluoro and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 2-fluoro-6-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the triflic acid by-product. The reaction proceeds as follows:
2-Fluoro-6-methoxyphenol+Trifluoromethanesulfonic anhydride→(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate+Triflic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a phenyl ring. It is also a strong electrophile used in methylation reactions.
2-Methoxyphenyl trifluoromethanesulfonate: Similar structure but without the fluoro substituent. It is used in similar types of reactions but may have different reactivity due to the absence of the fluoro group.
Uniqueness
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. The fluoro group increases the compound’s reactivity and stability, while the methoxy group can influence the compound’s solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C8H6F4O4S |
|---|---|
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
(2-fluoro-6-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-6-4-2-3-5(9)7(6)16-17(13,14)8(10,11)12/h2-4H,1H3 |
Clé InChI |
CACLUQKGWKFLGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
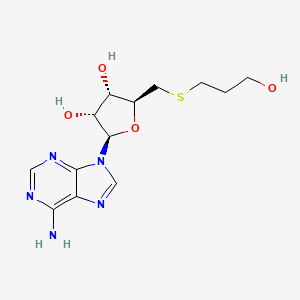
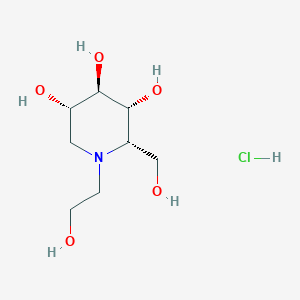
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
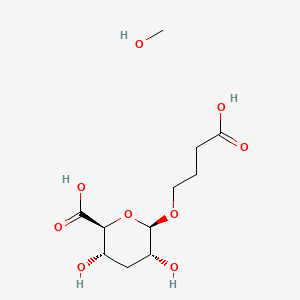
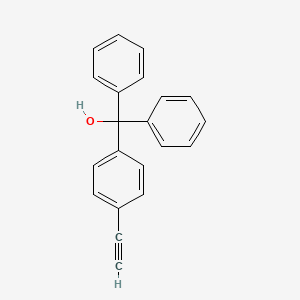
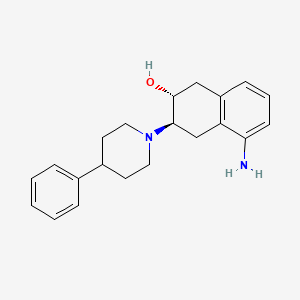
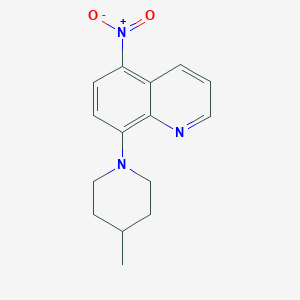
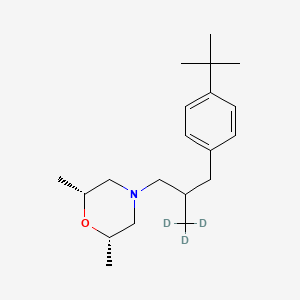
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
